tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
tert-Butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate: is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopenta[c]pyrrole core, which is a bicyclic structure, and includes functional groups such as an amino group and a tert-butyl ester. These structural elements contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[c]pyrrole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted pyrrole or a related heterocycle, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials and desired intermediates.
Esterification: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce various substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or substituted amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the amino group and the ester functionality allows for modifications that can enhance biological activity and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl (3aS,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is unique due to the presence of the amino group, which significantly enhances its reactivity and potential for further functionalization. This makes it a more versatile intermediate for the synthesis of complex molecules and a valuable tool in various scientific research applications.
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h4,8-9H,5-7,13H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNLIKBCVNXITL-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=C[C@H]2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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